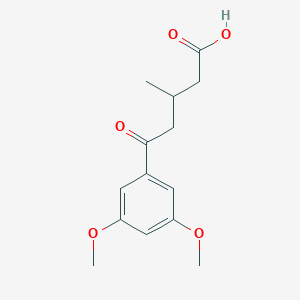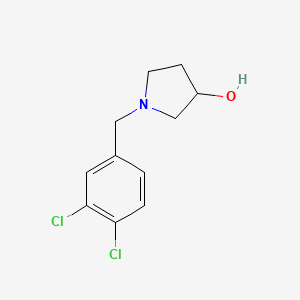
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H13Cl2NO . It is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 246.13 g/mol . It should be stored sealed in dry conditions at 2-8°C . Other specific physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Nucleic Acid Research
- Intercalating Nucleic Acids (INAs): N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a derivative, was synthesized and incorporated into oligodeoxynucleotides as a bulge to form INAs. It induced a slight destabilization of INA-DNA duplex, but a significant destabilization of INA-RNA duplex. This has implications for nucleic acid research, particularly in understanding and manipulating nucleic acid structures (Filichev & Pedersen, 2003).
Organic Synthesis
- Organocatalysis: A derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, acted as an effective organocatalyst in asymmetric Michael addition reactions. This highlights its potential role in catalyzing asymmetric synthesis, which is critical in pharmaceutical and chemical industries (Cui Yan-fang, 2008).
- Synthesis of Chiral Pyrrolidines: Research focused on asymmetric 1,3-dipolar cycloadditions to synthesize trans-3,4-Disubstituted pyrrolidines. These compounds, including derivatives of pyrrolidin-3-ol, can serve as chiral building blocks for bioactive pyrrolidine syntheses (Karlsson & Högberg, 2001).
Chemical Properties and Reactions
- Polar Cycloaddition Studies: Research on pyrrolidines, including pyrrolidin-3-ol derivatives, explored their synthesis via [3+2] cycloaddition. These studies are vital for understanding the chemical properties and potential industrial applications of pyrrolidines, such as in dye or agrochemical manufacturing (Żmigrodzka et al., 2022).
Redox Chemistry
- Redox-Neutral α-C-H Functionalization: This study demonstrated a redox-neutral α-C-H oxygenation of commercially available pyrrolidin-3-ol, which led to the synthesis of various substituted pyrrolidin-3-ols. This process is significant for medicinal chemistry, especially in synthesizing complex organic compounds (Yi et al., 2018).
Large-Scale Synthesis
- Practical Large-Scale Synthesis: A study demonstrated an efficient large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for various bioactive molecules. This advancement is crucial for pharmaceutical manufacturing (Kotian et al., 2005).
Zukünftige Richtungen
The future directions for “1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol” and similar compounds likely involve further exploration of their potential applications in drug discovery . The pyrrolidine scaffold is of great interest due to its versatility and the possibility to efficiently explore the pharmacophore space .
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the local anesthetic action of dichlorobenzyl alcohol, a related compound, is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPFWAXGCBELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




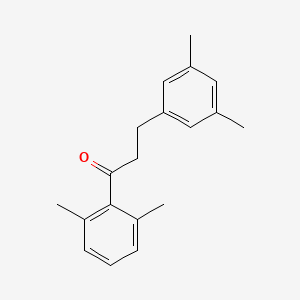
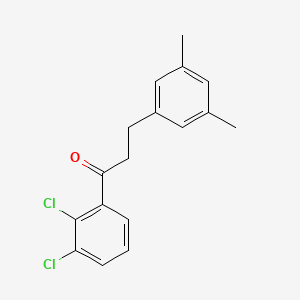


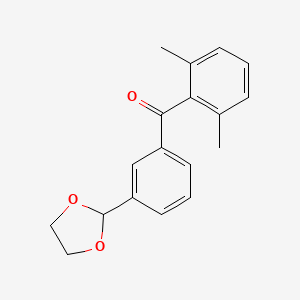

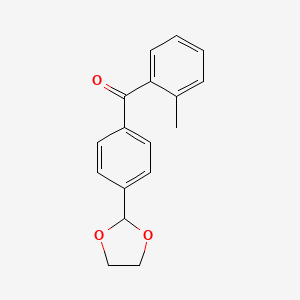

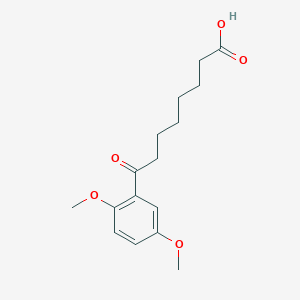
![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)
![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)
